Methyltriphenylphosphonium iodide-d3

Description

The exact mass of the compound (Methyl)triphenylphosphonium Iodide-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

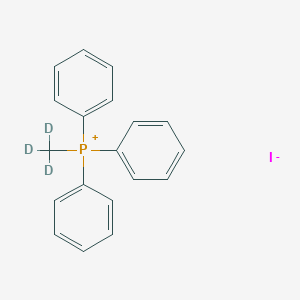

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(trideuteriomethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIXMFEVJHFNY-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584126 | |

| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-56-1 | |

| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1560-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyltriphenylphosphonium Iodide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium (B96628) iodide-d3, a deuterated isotopologue of methyltriphenylphosphonium iodide, is a crucial reagent in synthetic organic chemistry, particularly in the Wittig reaction for the introduction of a deuterated methylidene group onto aldehydes and ketones. Its use as an internal standard in analytical techniques such as NMR and mass spectrometry is also of significant value.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the research and drug development community.

Chemical and Physical Properties

Methyltriphenylphosphonium iodide-d3 is a quaternary phosphonium (B103445) salt. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct isotopic signature, making it a valuable tool for mechanistic studies and as a standard in quantitative analysis.[1]

| Property | Value | Reference |

| CAS Number | 1560-56-1 | |

| Molecular Formula | C₁₉H₁₅D₃IP | |

| Molecular Weight | 407.24 g/mol | |

| Melting Point | 186-188 °C | |

| Isotopic Purity | ≥95 atom % D | |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, involving the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Experimental Protocol:

A detailed protocol for the synthesis of the non-deuterated analog, which can be adapted for the deuterated compound, is provided by Organic Syntheses.[3]

Materials:

-

Triphenylphosphine (recrystallized from ethanol)

-

Iodomethane-d3 (CD₃I)

-

Benzene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve recrystallized triphenylphosphine (1.0 eq) in anhydrous benzene.

-

Add iodomethane-d3 (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to light yellow powder under vacuum to obtain this compound.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound.

The Wittig Reaction with this compound

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds.[4] this compound serves as the precursor to the corresponding ylide, which then reacts with an aldehyde or ketone to yield a deuterated alkene and triphenylphosphine oxide.

Experimental Protocol:

The following is a general procedure for a Wittig reaction using this compound. Specific conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aldehyde or ketone

-

Anhydrous work-up and purification reagents

Procedure:

-

Ylide Formation:

-

Suspend this compound in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add a strong base (e.g., n-butyllithium) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange solution).

-

Stir the mixture at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone in an anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the ylide solution at a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-12 hours) until the reaction is complete (monitored by TLC or other analytical methods).

-

-

Work-up and Purification:

-

Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to isolate the deuterated alkene. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

-

Diagram: Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction.

Analytical Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the non-deuterated analog and the known effects of deuterium substitution.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | The characteristic doublet for the methyl protons in the non-deuterated compound will be absent. The signals for the phenyl protons will be present in the aromatic region (typically δ 7.6-7.9 ppm). |

| ¹³C NMR | The signal for the methyl carbon will appear as a multiplet due to coupling with deuterium (C-D coupling). The signals for the phenyl carbons will be observable. |

| ³¹P NMR | A single resonance is expected, with a chemical shift similar to that of the non-deuterated analog (approximately δ 20-25 ppm relative to 85% H₃PO₄).[5] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the deuterated cation [M-I]⁺ at m/z that is 3 units higher than the non-deuterated analog. |

Applications

This compound is a versatile tool with several key applications in research and development:

-

Isotopic Labeling: It is used to introduce a deuterated methylidene group into molecules, which is valuable for:

-

Mechanistic Studies: Tracing the fate of specific atoms in chemical reactions.

-

Metabolic Studies: Investigating the metabolic pathways of drugs and other bioactive molecules.[1]

-

-

Internal Standard: Due to its distinct mass and NMR signals, it serves as an excellent internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for accurate determination of the concentration of an analyte.[1]

-

Drug Development: The "deuterium effect" can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially leading to improved therapeutic properties.[1] this compound can be used to synthesize deuterated analogs of drug candidates for such studies.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in isotopic labeling for mechanistic and metabolic studies, as an internal standard for quantitative analysis, and in the synthesis of deuterated drug candidates makes it an important tool in modern chemical and pharmaceutical research. This guide provides the foundational knowledge and experimental context for its effective application.

References

An In-depth Technical Guide to Methyltriphenylphosphonium Iodide-d3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Methyltriphenylphosphonium (B96628) iodide-d3. This deuterated phosphonium (B103445) salt is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds, and serves as an important tool in analytical chemistry.

Core Chemical Properties

Methyltriphenylphosphonium iodide-d3, a deuterated analog of methyltriphenylphosphonium iodide, is a quaternary phosphonium salt. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct isotopic signature, making it highly useful in mass spectrometry-based analytical methods.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₅D₃IP | [1][2] |

| Molecular Weight | 407.24 g/mol | [1] |

| Melting Point | 186-188 °C | [1] |

| CAS Number | 1560-56-1 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Isotopic Purity | Typically ≥95 atom % D | [1] |

| Solubility | Soluble in polar solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound is analogous to its non-deuterated counterpart and involves the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Reaction: P(C₆H₅)₃ + CD₃I → [CD₃P(C₆H₅)₃]⁺I⁻

A general experimental protocol is as follows:

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Iodomethane-d3 (CD₃I)

-

Anhydrous benzene (B151609) or toluene

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask dried under inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous benzene or toluene.

-

Add a stoichiometric equivalent of iodomethane-d3 to the solution.

-

Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a white solid. The reaction time can vary but is often left overnight to ensure completion.[3]

-

Collect the precipitate by filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum.

Applications in Organic Synthesis: The Wittig Reaction

This compound is primarily used as a precursor to the corresponding ylide (trideuteriomethylidenetriphenylphosphorane) for the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the position of the newly formed double bond.[4][5]

Experimental Protocol: In Situ Generation of the Ylide and Wittig Reaction

This protocol describes the in situ formation of the deuterated Wittig reagent and its subsequent reaction with a carbonyl compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KHMDS))

-

Aldehyde or ketone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Ylide Formation:

-

Suspend this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension in an ice bath or dry ice/acetone bath.

-

Slowly add one equivalent of a strong base (e.g., n-BuLi). The formation of the ylide is indicated by a color change, typically to a deep orange or yellow.[6][7]

-

Allow the mixture to stir at this temperature for a period to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve the aldehyde or ketone in anhydrous THF.

-

Slowly add the carbonyl solution to the ylide suspension at the same low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired deuterated alkene from triphenylphosphine oxide, a major byproduct of the reaction.

-

Application in Analytical Chemistry: Isotope Dilution Mass Spectrometry

The deuterium-labeled nature of this compound makes it an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[8][9][10] In this technique, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte of interest. The ratio of the deuterated to non-deuterated compound is then measured by mass spectrometry (e.g., LC-MS or GC-MS).

General Protocol for Use as an Internal Standard

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration.

-

Sample Spiking: Add a precise volume of the deuterated internal standard stock solution to each sample and calibration standard.

-

Sample Preparation: Perform the necessary extraction and purification steps to isolate the analyte and the internal standard from the sample matrix. The deuterated standard will co-elute with the analyte and experience similar matrix effects, thus correcting for variations in sample preparation and instrument response.[9]

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor the specific mass transitions for both the deuterated internal standard and the non-deuterated analyte.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Reaction Mechanism: The Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[4][5]

References

- 1. Methyl-d3-triphenylphosphonium iodide D 95atom 1560-56-1 [sigmaaldrich.com]

- 2. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]

- 3. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Methyltriphenylphosphonium Iodide-d3

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of methyltriphenylphosphonium (B96628) iodide-d3, a deuterated analog of the widely used Wittig reagent precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Characteristics

Methyltriphenylphosphonium iodide-d3 is a white to light yellow solid.[1] The deuteration of the methyl group provides a useful tool for isotopic labeling studies in various chemical and biological systems. Below is a summary of its key physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅D₃IP | [1] |

| Molecular Weight | 407.24 g/mol | [2] |

| Melting Point | 186-188 °C (lit.) | [1][2] |

| Appearance | White to light yellow solid | [1][3] |

| Isotopic Purity | Typically ≥95 atom % D | [2] |

| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | [3] |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, involving the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Experimental Protocol:

Materials:

-

Triphenylphosphine (recrystallized from ethanol (B145695) and dried)

-

Iodomethane-d3 (CD₃I)

-

Anhydrous benzene (B151609) or dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous benzene or dichloromethane.

-

Add iodomethane-d3 (1.05-1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of this compound will form.[4][5]

-

Collect the precipitate by filtration and wash it with anhydrous benzene or ether to remove any unreacted starting materials.[4]

-

Dry the product under vacuum to obtain the final product.

The following diagram illustrates the synthesis workflow:

The Wittig Reaction: A Key Application

This compound is primarily used as a precursor for the deuterated Wittig reagent, (methylidene-d2)triphenylphosphorane. This reagent is instrumental in introducing a deuterated methylene (B1212753) group (=CD₂) onto aldehydes and ketones, a transformation of significant value in mechanistic studies and the synthesis of isotopically labeled compounds.[6]

General Experimental Protocol for the Wittig Reaction:

-

Ylide Generation: this compound is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen). A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium (B103445) salt and form the ylide. The formation of the ylide is often indicated by a color change to deep yellow or orange.[4]

-

Reaction with Carbonyl Compound: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution at a low temperature (typically -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched with a protic solvent (e.g., water, saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The desired alkene product is then purified by chromatography or recrystallization.

The mechanism of the Wittig reaction is depicted in the following diagram:

Spectral Data

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | The characteristic doublet for the methyl protons will be absent. The aromatic protons will appear as multiplets in the range of δ 7.6-8.0 ppm. |

| ¹³C NMR | The signal for the methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. The aromatic carbon signals will remain largely unchanged. |

| ³¹P NMR | A singlet is expected, with a chemical shift similar to the non-deuterated compound (around δ 20-25 ppm). |

| FT-IR | The C-H stretching and bending vibrations of the methyl group will be replaced by C-D vibrations at lower frequencies (approx. 2200-2000 cm⁻¹ for C-D stretching). |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the deuterated cation [M-I]⁺, which is 3 units higher than the non-deuterated analog.[2] |

For reference, spectral data for the non-deuterated methyltriphenylphosphonium iodide can be found in various databases such as PubChem (CID 638159).[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a cool, dry place under an inert atmosphere.

References

- 1. echemi.com [echemi.com]

- 2. 甲基-d3-三苯基碘化膦 95 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methyltriphenylphosphonium iodide | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyltriphenylphosphonium iodide-d3

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of Methyltriphenylphosphonium (B96628) iodide-d3. This deuterated organophosphorus salt is a valuable tool in synthetic chemistry, particularly in the Wittig reaction, where the deuterium (B1214612) labeling can be used to probe reaction mechanisms or introduce isotopic labels into complex molecules. The following sections detail the analytical methodologies and expected data for the definitive characterization of this compound.

Synthesis and Isotopic Labeling

The synthesis of Methyltriphenylphosphonium iodide-d3 is adapted from the well-established procedure for its non-deuterated analog. The process involves the quaternization of triphenylphosphine (B44618) with deuterated methyl iodide (CD₃I).

Experimental Protocol: Synthesis

A solution of triphenylphosphine (1.0 eq) in anhydrous toluene (B28343) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen. To this stirred solution, deuterated methyl iodide (CD₃I, ≥99.5 atom % D, 1.1 eq) is added dropwise at room temperature. The reaction mixture is then gently refluxed for 4-6 hours, during which a white precipitate forms. After cooling to room temperature, the solid product is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting materials, and dried under high vacuum to yield this compound as a white, crystalline solid.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is employed to unequivocally confirm the structure and isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

2.1.1. ¹H NMR Spectroscopy

In contrast to the non-deuterated analog which exhibits a characteristic doublet for the methyl protons, the ¹H NMR spectrum of this compound will show a significant reduction or complete absence of a signal in the methyl region (around 3.0-3.5 ppm). The primary signals observed will be from the phenyl protons, appearing as complex multiplets in the aromatic region (typically 7.6-8.0 ppm). The integration of these aromatic protons should correspond to 15 protons. The absence of the methyl signal confirms the successful incorporation of the deuterium atoms.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The phenyl carbons will appear in the aromatic region (typically 118-136 ppm). The key signal for structure confirmation is the methyl carbon. In the deuterated compound, this signal will appear as a multiplet (typically a septet due to coupling with the three deuterium atoms) at a chemical shift similar to the non-deuterated analog (around 10-12 ppm), but with significantly reduced intensity due to the C-D coupling and potential nuclear Overhauser effect differences.

2.1.3. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is highly diagnostic for phosphorus-containing compounds. A single resonance is expected for this compound, typically in the range of +20 to +25 ppm (relative to 85% H₃PO₄). This confirms the presence of a single phosphonium (B103445) species.

| Table 1: Expected NMR Spectroscopic Data | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | 7.6 - 8.0 (m, 15H, Ar-H) |

| ¹³C | 135.5 (d, JCP ≈ 3 Hz, para-C), 134.0 (d, JCP ≈ 10 Hz, ortho-C), 130.5 (d, JCP ≈ 13 Hz, meta-C), 118.5 (d, JCP ≈ 86 Hz, ipso-C), ~11 (m, -CD₃) |

| ³¹P | +22 (s) |

Experimental Protocol: NMR Spectroscopy

NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic composition of the compound.

2.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is the preferred method for analyzing this ionic compound. The positive ion mode will detect the methyltriphenylphosphonium-d3 cation. The expected mass-to-charge ratio (m/z) for the cation [C₁₉H₁₅D₃P]⁺ will be approximately 280.1. The corresponding non-deuterated cation would have an m/z of 277.1, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to within a few parts per million, providing further confidence in the elemental composition.

| Table 2: Expected Mass Spectrometry Data | |

| Ion | Expected m/z (High Resolution) |

| [C₁₉H₁₅D₃P]⁺ | 280.1434 |

| [C₁₉H₁₈P]⁺ (non-deuterated) | 277.1246 |

Experimental Protocol: Mass Spectrometry

A solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The data is acquired in positive ion mode over a suitable mass range.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

The IR spectrum will be dominated by the absorptions of the triphenylphosphine moiety. Characteristic peaks include C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the phenyl rings (in the 1600-1450 cm⁻¹ region), and P-C stretching vibrations. The key difference in the spectrum of the deuterated compound will be the appearance of C-D stretching vibrations, which are expected to be in the range of 2200-2100 cm⁻¹, a region that is typically clear in the non-deuterated analog.

| Table 3: Key Expected FT-IR Vibrational Frequencies | |

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 |

| C-D Stretch | 2200 - 2100 |

| Aromatic C=C Stretch | 1585, 1480, 1435 |

| P-Phenyl Stretch | 1110 |

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.

While a crystal structure for the simple iodide salt may not be readily available, analysis of related structures containing the methyltriphenylphosphonium cation reveals a tetrahedral geometry around the phosphorus atom. The three phenyl groups and the methyl group are arranged in a distorted tetrahedral fashion. The P-C bond lengths to the phenyl groups are typically around 1.80 Å, and the P-C bond to the methyl group is slightly shorter, around 1.78 Å. The C-P-C bond angles are expected to be in the range of 107-112°.

Experimental Protocol: X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane. A selected crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Signaling Pathway of Application: The Wittig Reaction

This compound is a precursor to the deuterated Wittig reagent, which is crucial for introducing a deuterated methylene (B1212753) group into a molecule. The general pathway is depicted below.

Conclusion

The combination of synthesis, detailed spectroscopic analysis (NMR, MS, IR), and crystallographic studies provides a robust and comprehensive framework for the complete structure elucidation of this compound. The data and protocols outlined in this guide will be invaluable to researchers in synthetic chemistry and drug development, enabling the confident preparation and characterization of this important deuterated reagent.

Commercial suppliers of Methyltriphenylphosphonium iodide-d3

A Technical Guide to Methyltriphenylphosphonium Iodide-d3 for Researchers and Drug Development Professionals

This guide provides an in-depth overview of this compound, a deuterated organophosphorus compound primarily utilized as a reagent in organic synthesis. Its application is of particular interest to researchers in medicinal chemistry and drug development for the introduction of a deuterated methyl group into molecules, a technique often employed to study reaction mechanisms, understand metabolic pathways, or create deuterated standards for analytical purposes.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes key quantitative data from a selection of these suppliers to aid in procurement for research and development purposes.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |

| Toronto Research Chemicals | M330997 | Not specified | 1g, 5g, 2.5g | 1560-56-1 | C₁₉H₁₅D₃IP |

| Sigma-Aldrich | Not specified | 95 atom % D | Bulk/On-demand | 1560-56-1 | CD₃P(C₆H₅)₃I |

| Adva Tech Group Inc. | Not specified | >95% (HPLC) | Inquire for details | 1560-56-1 | C₁₉H₁₅D₃IP |

| Cymit Quimica | TR-M330997 | Not specified | 1g, 5g, 2.5g | 1560-56-1 | C₁₉H₁₅D₃IP |

| Cymit Quimica | 3U-D0844 | 99 atom % D | 5g | 1560-56-1 | CD₃P(C₆H₅)₃I |

| CHEMLYTE SOLUTIONS CO.,LTD | Not specified | Industrial Grade | Inquire for details | 1560-56-1 | C₁₉H₁₅D₃IP |

Core Application: The Wittig Reaction

This compound serves as a precursor to a deuterated Wittig reagent. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of the phosphonium (B103445) salt with a strong base to form a phosphonium ylide, which then reacts with a carbonyl compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a laboratory setting, from procurement to the final analysis of the synthesized alkene.

Experimental Protocol: General Procedure for the Wittig Reaction

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

-

This compound is suspended in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to a low temperature (typically 0 °C to -78 °C).

-

A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise to the suspension. The formation of the ylide is often indicated by a color change.

2. Reaction with the Carbonyl Compound:

-

The selected aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature.

-

The reaction mixture is stirred for a period ranging from a few hours to overnight, allowing for the formation of the oxaphosphetane intermediate.

3. Work-up and Purification:

-

The reaction is quenched by the addition of a protic solvent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified using techniques such as column chromatography or recrystallization.

Application in Drug Discovery and Development

In the context of drug discovery, the use of deuterated compounds like those synthesized using this compound is a key strategy in what is known as the "deuterium kinetic isotope effect." By selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic transformation, the rate of metabolism of a drug candidate can be slowed down. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites. Model-informed drug discovery and development (MID3) frameworks can be used to predict and evaluate the impact of such isotopic substitution.[3][4]

The synthesis of deuterated analogs of lead compounds allows researchers to investigate metabolic stability and to produce internal standards for pharmacokinetic studies.

Signaling Pathways and Logical Relationships

As this compound is a synthetic reagent, it does not directly participate in biological signaling pathways. Its relevance lies in its role in the synthesis of molecules that may interact with such pathways. The logical relationship of its use in drug development is outlined in the following diagram.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MID3: Mission Impossible or Model‐Informed Drug Discovery and Development? Point‐Counterpoint Discussions on Key Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Labeled Compounds for Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules has emerged as a transformative tool in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and profound applications of deuterium-labeled compounds. By leveraging the kinetic isotope effect (KIE), researchers can significantly alter the metabolic fate of drug candidates, leading to enhanced pharmacokinetic profiles and improved therapeutic outcomes. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to empower researchers in harnessing the full potential of deuterium labeling.

Core Principles: The Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond with hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[1][2] In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be significantly reduced.[3] This "deuterium switch" can lead to several desirable pharmacokinetic changes, including:

-

Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[3]

-

Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[3]

-

Reduced Peak Plasma Concentration (Cmax) Fluctuation: Slower metabolism can lead to more stable plasma concentrations, potentially reducing dose-dependent side effects.

-

Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.[4]

The magnitude of the primary KIE is expressed as the ratio of the rate constants for the reaction with the light isotope (kH) to that with the heavy isotope (kD). For C-H bond cleavage, this ratio (kH/kD) typically ranges from 2 to 8.[5]

Synthetic Methodologies for Deuterium Labeling

A variety of methods are available for the introduction of deuterium into organic molecules, ranging from simple exchange reactions to more complex multi-step syntheses. The choice of method depends on the desired position of the label, the complexity of the substrate, and the required isotopic purity.[6]

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is one of the most direct methods for deuterium incorporation and can be achieved under acidic, basic, or metal-catalyzed conditions.[6]

-

Acid- and Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on aromatic rings can be exchanged with deuterium from a deuterium source like D₂O in the presence of an acid or base catalyst.

-

Metal-Catalyzed Exchange: Transition metals such as palladium, platinum, iridium, and rhodium are effective catalysts for the direct exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O.[6][7] This method is particularly valuable for the late-stage deuteration of complex molecules.[1][8]

Reductive Deuteration

This method involves the addition of deuterium across a double or triple bond or the reduction of a functional group using a deuterated reducing agent. Common deuterated reagents include deuterium gas (D₂) with a metal catalyst, and deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄).[9][10]

Dehalogenative Deuteration

In this approach, a halogen atom is replaced with a deuterium atom. This is typically achieved by reacting an organohalide with a deuterium source in the presence of a catalyst or a reducing agent.[6][9]

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize quantitative data on the impact of deuteration on reaction rates (Kinetic Isotope Effect) and the pharmacokinetic profiles of selected drugs.

Table 1: Kinetic Isotope Effects (kH/kD) for Various Reaction Types

| Reaction Type | Example Reaction | kH/kD | Reference(s) |

| E2 Elimination | 2-Bromopropane with Sodium Ethoxide | 6.7 | [11] |

| Enzymatic Oxidation (CYP450) | N-demethylation of N,N-dimethylaniline | 2.0 - 10.0 | [12] |

| Enzymatic Hydride Transfer | Glycerol-3-Phosphate Dehydrogenase | 1.5 - 3.1 | [6] |

| Free Radical Bromination | Toluene with N-bromosuccinimide | 4.9 | [13] |

| Nucleophilic Substitution (SN2) | Methyl Bromide with Cyanide | 1.082 | [14] |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs

| Drug (Deuterated) | Non-deuterated Analog | Pharmacokinetic Parameter | Improvement with Deuteration | Reference(s) |

| Deutetrabenazine | Tetrabenazine (B1681281) | Half-life of active metabolites (α- and β-HTBZ) | ~2-fold increase | [15][16] |

| AUC of active metabolites | ~2-fold increase | [16] | ||

| d9-Methadone | Methadone | Area Under the Curve (AUC) in mice | 5.7-fold increase | [17] |

| Maximum Concentration (Cmax) in plasma in mice | 4.4-fold increase | [17] | ||

| Clearance in mice | Reduced by ~5-fold | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of deuterium-labeled compounds.

General Procedure for Palladium-Catalyzed H/D Exchange of an Aromatic Compound

This protocol describes a general method for the deuteration of an aromatic compound using a palladium catalyst and deuterium gas.[6][9]

Materials:

-

Aromatic substrate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Round-bottom flask equipped with a magnetic stir bar

-

Hydrogenation/deuteration apparatus (e.g., Parr shaker or a balloon setup)

Procedure:

-

To a round-bottom flask, add the aromatic substrate (1.0 eq) and Pd/C (0.05 - 0.1 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Introduce the anhydrous solvent via syringe.

-

Evacuate the flask again and backfill with deuterium gas (D₂). Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of D₂ (e.g., using a balloon) at room temperature or with gentle heating.

-

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, carefully vent the excess D₂ gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

-

Purify the product by flash column chromatography, recrystallization, or distillation as required.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.[9]

General Procedure for Reductive Deuteration of a Ketone using NaBD₄

This protocol outlines a general procedure for the reduction of a ketone to a deuterated alcohol using sodium borodeuteride.

Materials:

-

Ketone substrate

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous solvent (e.g., methanol-d₄, ethanol, tetrahydrofuran)

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

Procedure:

-

Dissolve the ketone substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride (NaBD₄) (1.0 - 1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated alcohol.

-

Purify the product by flash column chromatography or other suitable methods.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the position of the deuterium label.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate key biological pathways relevant to the application of deuterium-labeled compounds.

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.[9][12]

Caption: Mechanism of action of deucravacitinib.[2]

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and analysis of a deuterium-labeled compound.

Caption: A typical experimental workflow for deuterium labeling.[9]

Conclusion

Deuterium-labeled compounds are invaluable tools in modern organic synthesis and drug discovery. The ability to modulate metabolic pathways and enhance pharmacokinetic properties through the kinetic isotope effect has led to the successful development of deuterated drugs with improved safety and efficacy profiles. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is crucial for researchers aiming to leverage this powerful strategy. This guide provides a foundational resource to support the design, execution, and interpretation of studies involving deuterium-labeled compounds, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. symeres.com [symeres.com]

- 15. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 17. youtube.com [youtube.com]

The Versatility of Phosphonium Salts in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium (B103445) salts, a class of quaternary organic phosphorus compounds, have emerged as a versatile and powerful tool in the landscape of medicinal chemistry. Their unique physicochemical properties, particularly their lipophilic cationic nature, have enabled their application in a wide array of therapeutic and diagnostic strategies. This technical guide provides an in-depth exploration of the core applications of phosphonium salts, focusing on their role as mitochondrial-targeting agents, in drug delivery systems, and as potent antimicrobial and anticancer agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development. We will delve into the mechanisms of action, present key quantitative data, detail experimental protocols, and visualize complex biological pathways to facilitate a deeper understanding of this promising class of compounds.

Core Applications in Medicinal Chemistry

Mitochondrial Targeting

The mitochondrion, the powerhouse of the cell, plays a pivotal role in cellular metabolism, energy production, and programmed cell death (apoptosis).[1][2] Crucially, the mitochondrial inner membrane possesses a significant negative membrane potential (ΔΨm), typically around -150 to -180 mV.[3] This electrochemical gradient is exploited by lipophilic cations, such as the triphenylphosphonium (TPP) cation, which can readily cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative potential.[3][4] This targeted accumulation can be several hundred-fold higher than in the cytoplasm, making phosphonium salts exceptional vectors for delivering therapeutic or diagnostic agents directly to the mitochondria.[3]

This targeted delivery is particularly significant in oncology, as cancer cells often exhibit a more negative mitochondrial membrane potential compared to normal cells, leading to preferential accumulation of phosphonium salt-conjugated drugs in tumor tissues.[5]

The following diagram illustrates a typical workflow for evaluating the mitochondrial targeting and uptake of a novel phosphonium salt conjugate.

Caption: Workflow for synthesizing and evaluating mitochondrial targeting of phosphonium salts.

Anticancer Activity

The inherent ability of phosphonium salts to accumulate in the mitochondria of cancer cells makes them attractive candidates for anticancer drug development. Their mechanisms of action are often multifaceted, primarily revolving around the disruption of mitochondrial function.

Mechanisms of Anticancer Action:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of positively charged phosphonium salts within the mitochondria can lead to the dissipation of the mitochondrial membrane potential, disrupting the proton motive force essential for ATP synthesis.[6]

-

Induction of Reactive Oxygen Species (ROS): Phosphonium salts can interfere with the electron transport chain, leading to an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[5][7] Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis.

-

Induction of Apoptosis: By disrupting mitochondrial integrity and promoting ROS production, phosphonium salts can initiate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][8]

The following diagram illustrates the signaling cascade initiated by phosphonium salts leading to apoptosis.

Caption: Signaling pathway of phosphonium salt-induced apoptosis in cancer cells.

The following table summarizes the cytotoxic activity of various phosphonium salts against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Salt | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast) | 72 | Not specified, but showed antiproliferative effects | [5] |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa (Cervical) | 72 | Not specified, but showed antiproliferative effects | [5] |

| 3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL) | A2780 (Ovarian) | Not Specified | ~0.08 | [9] |

| 3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI) | A2780 (Ovarian) | Not Specified | ~0.08 | [9] |

| TPP-hybrid conjugate 10 (with betulin (B1666924) and oleic acid) | HuTu-80 (Duodenal) | Not Specified | 0.3 | [10] |

| OI compound | MCF-7 (Breast) | 72 | 17.66 | [6] |

| OI compound | HeLa (Cervical) | 72 | 31.10 | [6] |

Antimicrobial Activity

The structural similarities between mitochondria and bacteria, both having a negatively charged membrane potential, provide a rationale for the antimicrobial properties of phosphonium salts.[11] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Antimicrobial Action:

The primary mechanism of action involves the disruption of the bacterial cell membrane. The lipophilic alkyl chains of the phosphonium salt intercalate into the lipid bilayer, while the positively charged phosphorus headgroup interacts with the negatively charged components of the membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

| Compound/Salt | Microorganism | MIC (µg/mL) | Reference |

| Tri-n-hexyl(n-tetradecyl)phosphonium salts | Various bacteria and fungi | Comparable to benzalkonium chloride | [11] |

| TPP-conjugates of 1,2,3-triazolyl nucleoside analogues (decyl linker) | Staphylococcus aureus | 1 | [4] |

Drug Delivery Systems

Phosphonium salts are increasingly being incorporated into various drug delivery systems to enhance their therapeutic efficacy.

-

Liposomes: Modification of liposomes with TPP cations facilitates their accumulation in mitochondria, enabling the targeted delivery of encapsulated drugs.

-

Nanoparticles: Solid lipid nanoparticles (SLNs) and other nanoparticle formulations can be surface-functionalized with phosphonium salts to achieve mitochondrial targeting.[10]

-

Drug Conjugates: Direct conjugation of a drug molecule to a phosphonium salt moiety via a linker is a common strategy to improve its mitochondrial uptake and therapeutic effect.[10][12][13][14]

The following diagram outlines the general steps involved in the preparation of phosphonium salt-modified liposomes for targeted drug delivery.

Caption: General workflow for the synthesis and characterization of TPP-modified liposomes.

Phosphonium Ionic Liquids in Pharmaceuticals

Phosphonium-based ionic liquids (PILs) are a subclass of ionic liquids that possess a phosphonium cation. They exhibit unique properties such as low volatility, high thermal stability, and tunable solubility.[15] In the pharmaceutical field, PILs have shown promise in enhancing the solubility and bioavailability of poorly water-soluble drugs.[15][16][17][18][19]

| Ionic Liquid | Drug | Fold Increase in Solubility | Reference |

| [N4 1 2OH 2OH]2 [C2H5PO3] (0.25 mol%) | Ibuprofen | 300-fold in water | [16] |

| Trihexyl(tetradecyl)phosphonium chloride | Various poorly soluble drugs | Significant increase | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of phosphonium salts in a medicinal chemistry context.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[20][21]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Treat the cells with various concentrations of the phosphonium salt compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to assess the effect of phosphonium salts on the mitochondrial membrane potential.

Principle: Fluorescent cationic dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm results in reduced accumulation and, consequently, a decrease in fluorescence intensity.[1]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with the phosphonium salt as described for the MTT assay. Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control.

-

TMRE Staining: After treatment, incubate the cells with TMRE (e.g., 200 nM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of ΔΨm.

Hemolytic Activity Assay

This assay evaluates the potential of phosphonium salts to damage red blood cells (erythrocytes).[11][23][24][25][26]

Principle: Hemolysis, the rupture of red blood cells, leads to the release of hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).[24]

Protocol:

-

Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and wash the RBCs several times with isotonic PBS by centrifugation to remove plasma and other blood components. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

-

Incubation: Incubate the RBC suspension with various concentrations of the phosphonium salt for a defined period (e.g., 1-2 hours) at 37°C. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100 or distilled water).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).

Synthesis of a Triphenylphosphonium-Drug Conjugate

This protocol provides a general procedure for the synthesis of a TPP-drug conjugate.[10][12][13][14]

Example: Synthesis via an Alkyl Linker

-

Functionalization of the Drug: Introduce a reactive group (e.g., a hydroxyl or carboxyl group) onto the drug molecule if one is not already present.

-

Alkylation of the Drug: React the functionalized drug with a dihaloalkane (e.g., 1,6-dibromohexane) in the presence of a base to attach the alkyl linker.

-

Quaternization: React the resulting haloalkyl-drug intermediate with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form the triphenylphosphonium-drug conjugate.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

-

Characterization: Confirm the structure of the conjugate using NMR spectroscopy and mass spectrometry.

Conclusion and Future Perspectives

Phosphonium salts represent a highly versatile platform in medicinal chemistry with a broad spectrum of applications. Their ability to selectively target mitochondria has opened up new avenues for the development of more effective and less toxic anticancer therapies. Furthermore, their inherent antimicrobial properties and their utility in advanced drug delivery systems and as pharmaceutical excipients underscore their significance.

Future research in this field is likely to focus on the design of novel phosphonium salt derivatives with enhanced selectivity and potency. The exploration of new linker strategies for drug conjugation and the development of stimuli-responsive phosphonium-based delivery systems are also promising areas of investigation. As our understanding of the intricate roles of mitochondria in health and disease continues to grow, the applications of phosphonium salts in medicinal chemistry are poised to expand even further, offering new hope for the treatment of a wide range of diseases.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel phosphonium salts display in vitro and in vivo cytotoxic activity against human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07721G [pubs.rsc.org]

- 16. Improvement of New Dianionic Ionic Liquids vs Monoanionic in Solubility of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. researchhub.com [researchhub.com]

- 22. broadpharm.com [broadpharm.com]

- 23. thno.org [thno.org]

- 24. rsc.org [rsc.org]

- 25. haemoscan.com [haemoscan.com]

- 26. distantreader.org [distantreader.org]

Safety and handling of Methyltriphenylphosphonium iodide-d3

An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium iodide-d3

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a deuterated quaternary ammonium (B1175870) salt utilized in various organic synthesis and biochemical applications.[1]

Understanding the Hazard Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Prolonged exposure to iodides may lead to iodism in sensitive individuals, with symptoms including skin rash, headache, and irritation of the mucous membranes.[2]

Hazard Identification and Classification:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

| Acute toxicity, oral (for non-deuterated form) | Category 3 | H301: Toxic if swallowed[5] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C19H15D3IP[1][3] |

| Molecular Weight | 407.24 g/mol [3] |

| Appearance | Off-white to white solid powder[6] |

| Melting Point | 186-188 °C[3] |

| Stability | Stable under recommended storage conditions.[4] It is also noted to be hygroscopic and light-sensitive.[6] |

| Solubility | Soluble in water.[6] |

Experimental Protocols for Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3][6] Use of a chemical fume hood is recommended, especially when generating dust or aerosols.[7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

Caption: Key handling and storage procedures for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][6]

Spill and Leak Procedures

-

Clean-up:

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3] It is recommended to use a licensed professional waste disposal service.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers and scientists can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

- 1. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]

- 2. sodiumiodide.net [sodiumiodide.net]

- 3. echemi.com [echemi.com]

- 4. capotchem.cn [capotchem.cn]

- 5. Methyltriphenylphosphonium iodide | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyltriphenylphosphonium Iodide-d3

For researchers, scientists, and professionals engaged in drug development and organic synthesis, isotopic labeling is an invaluable tool for elucidating reaction mechanisms, quantifying metabolites, and enhancing the pharmacokinetic profiles of molecules. This technical guide provides an in-depth overview of methyltriphenylphosphonium (B96628) iodide-d3, a deuterated analog of methyltriphenylphosphonium iodide, with a focus on its molecular properties and potential applications.

Core Molecular Data

The incorporation of deuterium (B1214612) in place of protium (B1232500) in the methyl group of methyltriphenylphosphonium iodide results in a predictable increase in its molecular weight. The key quantitative data for both the standard and deuterated compounds are summarized below for direct comparison.

| Property | Methyltriphenylphosphonium Iodide | Methyltriphenylphosphonium Iodide-d3 |

| Molecular Formula | C19H18IP[1][2][3] | C19H15D3IP[4] |

| Molecular Weight | 404.2 g/mol [1][2] | 407.24 g/mol [5] |

| CAS Number | 2065-66-9[1][2][3][6] | 1560-56-1[4][7] |

| Appearance | White Solid[7] | White Solid[7][8] |

| Melting Point | 183-185 °C[6] | 186-188 °C[4] |

| Solubility | Soluble in water, acetone, dichloromethane, methanol[9] | Chloroform (Slightly), Methanol (Slightly)[7] |

Synthesis and Applications

Methyltriphenylphosphonium iodide is a widely utilized phosphonium (B103445) salt, primarily serving as a precursor for the generation of the methylenetriphenylphosphorane (B3051586) Wittig reagent. This reagent is fundamental in organic chemistry for the conversion of aldehydes and ketones into alkenes. The deuterated form, this compound, allows for the introduction of a deuterated methylidene group in the Wittig reaction, a technique crucial for mechanistic studies and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

General Experimental Workflow: Wittig Reaction

The following diagram illustrates a generalized workflow for a Wittig reaction utilizing methyltriphenylphosphonium iodide. The same logical steps apply to its deuterated counterpart.

Experimental Protocol: Synthesis of Methylenetriphenylphosphorane

A detailed protocol for the generation of the Wittig reagent from methyltriphenylphosphonium iodide is provided below. The same molar equivalents and general procedure can be adapted for the deuterated analog.

Materials:

-

Methyltriphenylphosphonium iodide (or this compound)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH))

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere, add methyltriphenylphosphonium iodide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous solvent via syringe. Stir the suspension.

-

Deprotonation: Cool the suspension in an ice bath. Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise via syringe.

-

Ylide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange solution).

-

Reaction with Carbonyl: The resulting solution of methylenetriphenylphosphorane is now ready to be used in a subsequent reaction with an aldehyde or ketone.

It is critical to maintain anhydrous and inert conditions throughout the procedure as the phosphonium ylide is highly reactive and sensitive to moisture and oxygen.

Signaling Pathways and Broader Applications

While methyltriphenylphosphonium iodide itself is not directly involved in biological signaling pathways, its derivatives have found applications in biological contexts. For instance, triphenylamine-based dyes, synthesized using this reagent, are utilized in dye-sensitized solar cells.[9] The core utility of the deuterated form remains in its role as a tracer and internal standard, which is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

The logical relationship for its application in tracer studies is depicted below.

References

- 1. Methyltriphenylphosphonium iodide | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bangchemicals.com [bangchemicals.com]

- 3. Buy Methyltriphenylphosphonium Iodide Online | Advent [adventchembio.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biomall.in [biomall.in]

- 8. CAS 1560-56-1: (METHYL-D3)TRIPHENYLPHOSPHONIUM IODIDE [cymitquimica.com]